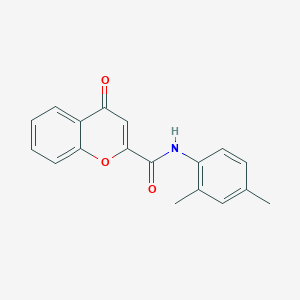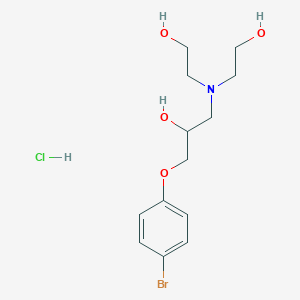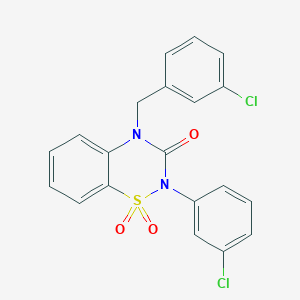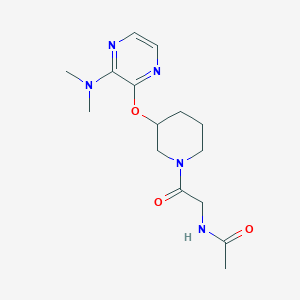
N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that belongs to the class of chromenes . Chromenes are a type of organic compound with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . The “2,4-dimethylphenyl” part indicates the presence of a phenyl (benzene) ring with two methyl groups attached at the 2nd and 4th positions. The “4-oxo” denotes a carbonyl group (=O) at the 4th position of the chromene ring, and “carboxamide” refers to a functional group (CONH2) attached to the chromene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring system, with a carbonyl group at the 4th position and a carboxamide group attached to the chromene ring. The 2,4-dimethylphenyl group would be a substituent on the nitrogen atom of the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the carboxamide group might increase its polarity and potentially its solubility in water .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- A study on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a compound related to lidocaine and experimental anticonvulsants, explored its pharmacokinetics and metabolism in rats and humans. This research provided insights into the drug's absorption, bioavailability, and the identification of its metabolites, highlighting the importance of understanding the metabolic pathways and potential toxicological implications for therapeutic applications (Martin et al., 1997).
Therapeutic Applications
- The cytotoxic agent N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), with a dual mode of cytotoxic action involving topoisomerases I and II, was studied for its clinical trial potential against solid tumors. This study illustrates the therapeutic applications of chemical compounds in oncology, focusing on the dose-limiting toxicities and the search for optimal dosing strategies to maximize therapeutic benefits while minimizing adverse effects (McCrystal et al., 1999).
Diagnostic and Research Tools
- The use of saturation transfer electron paramagnetic resonance spectroscopy to study erythrocyte membrane abnormalities in Duchenne muscular dystrophy showcases the application of chemical compounds as diagnostic or research tools in understanding the pathological mechanisms of diseases and potentially guiding therapeutic interventions (Wilkerson et al., 1978).
Mécanisme D'action
Target of Action
The compound N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is structurally similar to Amitraz . Amitraz is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. It acts as an alpha-adrenergic agonist, triggering a response in the nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis , leading to overexcitation, and consequently paralysis and death in insects .
Biochemical Pathways
The compound affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors alters neurotransmission . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an accumulation of these neurotransmitters in the synapse . This can result in overstimulation of the post-synaptic neuron, leading to overexcitation .
Pharmacokinetics
Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that the compound may have similar properties, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the overexcitation and subsequent paralysis and death in insects . This is due to the accumulation of monoamine neurotransmitters in the synapse, leading to overstimulation of the post-synaptic neuron .
Action Environment
The action of N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s volatility and water solubility can affect its distribution in the environment . Furthermore, the compound’s efficacy can be influenced by the presence of other chemicals or environmental conditions.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-14(12(2)9-11)19-18(21)17-10-15(20)13-5-3-4-6-16(13)22-17/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMMWVOMCSLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2931530.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)
![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)
![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)


![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-methylphenyl) pyrrolidin-2-one](/img/structure/B2931541.png)


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)